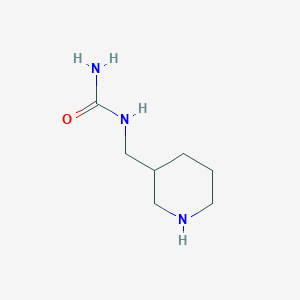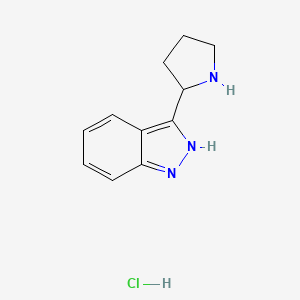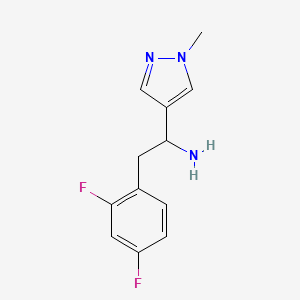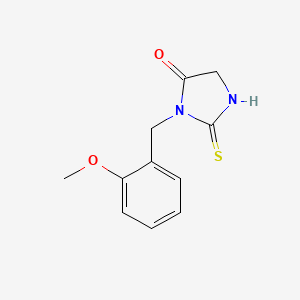
(Piperidin-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Piperidin-3-ylmethyl)urea” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, a urea group, and a methyl group . The InChI code for this compound is 1S/C7H15N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h6,9H,1-5H2,(H3,8,10,11) .
Chemical Reactions Analysis
The chemical reactions involving urea, a component of “this compound”, have been studied extensively . Urea decomposes through thermolysis and hydrolysis when dosed into a hot environment . During this decomposition, undesired intermediates and by-products in liquid and solid form can be produced .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 157.22 . It is a powder at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Ureas with sterically protected carbonyl groups, including derivatives of piperidine, have been prepared for applications in organic synthesis. These compounds, like piperidine derivatives, are metalated with high yields and used in methods of cleaving urethanes and ureas. The retro-Mannich reaction, which removes the piperidine ring, has been found promising for applications of sterically blocked carbonyl compounds in organic synthesis (Hassel & Seebach, 1978).
Pharmacological Applications :
- Piperidine derivatives have been studied as inhibitors of human and murine soluble epoxide hydrolase (sEH), showing potential as analgesic and anti-inflammatory agents. For example, certain 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have demonstrated improved pharmacokinetic parameters and potency in reducing hyperalgesia in in vivo models (Rose et al., 2010).
- Novel FAAH inhibitors based on piperidine/piperazine ureas show high in vitro potencies and remarkable specificity for FAAH, making them potential candidates for analgesic and anxiolytic/antidepressant agents (Ahn et al., 2007).
- Piperidin-4-yl-urea derivatives have been identified as CXCR3 receptor antagonists, which could be useful in treating diseases related to this receptor (Allen et al., 2007).
Antimicrobial and Antioxidant Activity :
- Urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds have shown promising results in vitro, representing a new class of potential lead compounds (Sudhamani et al., 2015).
Antitumor and Antiproliferative Properties :
- N-Acyl-N-phenyl ureas of piperidine and substituted piperidines have demonstrated anti-inflammatory and anti-proliferative activities. Some derivatives have shown significant activity against leukemia subpanels, suggesting their potential as antitumor agents (Ranise et al., 2001).
Direcciones Futuras
Piperidine derivatives, such as “(Piperidin-3-ylmethyl)urea”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of piperidine nucleus in the field of drug discovery . Therefore, the future directions in this field could involve the development of new synthesis methods and the discovery of new applications for piperidine derivatives .
Propiedades
IUPAC Name |
piperidin-3-ylmethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h6,9H,1-5H2,(H3,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPIXMWADUFFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2730235.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2730236.png)
![2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2730237.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2730240.png)

![4-oxo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2730244.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2730246.png)
![N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2730247.png)
![3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)